5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.27 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid typically involves the following steps :
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or 4-methylmorpholine (NMM) in an organic solvent like tetrahydrofuran (THF) at 0°C.
Formation of the Benzene Ring: The protected amino group is then introduced to a benzene ring substituted with carboxylic acid groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including :
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The carboxylic acid groups can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Carbodiimides like EDC or DCC in the presence of a base.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Deprotection: The free amino derivative.
Coupling: Amides or esters formed from the carboxylic acid groups.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid involves its ability to act as a protecting group for amino functionalities . The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, making this compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
5-[(tert-Butoxycarbonyl)amino]isophthalic acid: Similar structure with slight variations in substituents.
5-tert-Butylisophthalic acid: Lacks the Boc-protected amino group but has a tert-butyl group instead.
Benzene-1,3,5-tricarboxamide: Contains amide groups instead of carboxylic acids.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid is unique due to the presence of both Boc-protected amino and carboxylic acid groups, allowing it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo selective deprotection and substitution reactions makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUMAAHZHIHIQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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